molecular formula C8H15NO2 B15218670 (S)-2-Oxa-8-azaspiro[4.5]decan-4-ol

(S)-2-Oxa-8-azaspiro[4.5]decan-4-ol

Cat. No.: B15218670
M. Wt: 157.21 g/mol
InChI Key: TUXFSVNDVGOMQY-SSDOTTSWSA-N
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Description

(S)-2-Oxa-8-azaspiro[4.5]decan-4-ol (CAS 777049-50-0) is a chiral spirocyclic compound featuring a fused oxolane-azaspirodecanol structure. The spiro[4.5]decane core combines a five-membered oxygen-containing ring (oxolane) and a six-membered nitrogen-containing ring (piperidine derivative), with a hydroxyl group at the 4-position. Its stereospecific (S)-configuration confers distinct physicochemical and pharmacological properties, making it a valuable intermediate in medicinal chemistry, particularly for CNS-targeting drugs and enzyme inhibitors .

Properties

Molecular Formula

C8H15NO2

Molecular Weight

157.21 g/mol

IUPAC Name

(4S)-2-oxa-8-azaspiro[4.5]decan-4-ol

InChI

InChI=1S/C8H15NO2/c10-7-5-11-6-8(7)1-3-9-4-2-8/h7,9-10H,1-6H2/t7-/m1/s1

InChI Key

TUXFSVNDVGOMQY-SSDOTTSWSA-N

Isomeric SMILES

C1CNCCC12COC[C@H]2O

Canonical SMILES

C1CNCCC12COCC2O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Oxa-8-azaspiro[4.5]decan-4-ol typically involves the formation of the spirocyclic ring system through cyclization reactions. One common method involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane under basic conditions to form the spirocyclic intermediate, which is then further functionalized to yield the desired product .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through crystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Oxa-8-azaspiro[4.5]decan-4-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The nitrogen atom can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions at the nitrogen atom.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while reduction can produce various alcohol derivatives.

Scientific Research Applications

(S)-2-Oxa-8-azaspiro[4.5]decan-4-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-2-Oxa-8-azaspiro[4.5]decan-4-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Core Structural Variations

Key structural analogs differ in heteroatom placement, ring size, and functional groups (Table 1):

Compound Name Core Structure Functional Groups Similarity Score Key References
(S)-2-Oxa-8-azaspiro[4.5]decan-4-ol Spiro[4.5]decane (Oxa + Aza) -OH at C4, (S)-configuration N/A
1-Oxa-8-azaspiro[4.5]decan-2-one HCl Spiro[4.5]decane (Oxa + Aza) -C=O at C2, HCl salt 0.76
8-Azaspiro[4.5]decan-1-one HCl Spiro[4.5]decane (Aza only) -C=O at C1, HCl salt 0.74
8-(4-Phenylquinolin-2-yl)-2-oxa-8-azaspiro[4.5]decane Spiro[4.5]decane (Oxa + Aza) Quinoline substituent at N8 N/A
(3S)-8-Boc-4-hydroxy-3-methyl-2-oxa-8-azaspiro[4.5]decane Spiro[4.5]decane (Oxa + Aza) -Boc protection, -CH3 at C3 N/A

Key Observations :

  • Stereochemistry : The (S)-configuration distinguishes it from racemic or uncharacterized stereoisomers, influencing chiral recognition in enzyme binding .
  • Substituent Effects: Derivatives with aromatic moieties (e.g., 8-(4-phenylquinolin-2-yl)-2-oxa-8-azaspiro[4.5]decane) show increased lipophilicity, suitable for blood-brain barrier penetration .

Physicochemical Properties

Property This compound 1-Oxa-8-azaspiro[4.5]decan-2-one HCl 8-Azaspiro[4.5]decan-1-one HCl
Melting Point (°C) Not reported (likely amorphous) 84–86 (crystalline) >200 (decomposes)
Solubility High in polar solvents (MeOH, H2O) Moderate in DCM, low in H2O Low in H2O, soluble in DMSO
LogP ~1.2 (estimated) ~0.8 ~0.5

Notes:

  • The hydroxyl group in this compound improves aqueous solubility compared to ketone analogs, critical for bioavailability .
  • Boc-protected derivatives (e.g., tert-Butyl 2-oxa-8-azaspiro[4.5]decane-8-carboxylate) exhibit enhanced stability during storage but require deprotection for biological activity .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (S)-2-Oxa-8-azaspiro[4.5]decan-4-ol, and what key reaction conditions ensure enantiomeric purity?

  • Methodological Answer : Synthesis typically involves spirocyclization of precursor amines or alcohols under acidic or catalytic conditions. For example, BF3·OEt2-mediated reactions with tetrahydrofuran derivatives (similar to methods for 8-Oxa-1,4-dithiaspiro[4.5]dekan synthesis ) can be adapted. Enantiomeric purity is achieved via chiral catalysts (e.g., asymmetric hydrogenation) or resolution using chiral stationary phases in HPLC. Critical conditions include strict temperature control (±5°C) to prevent racemization and anhydrous solvents to avoid side reactions.

Q. How is the structure of this compound confirmed using spectroscopic and crystallographic methods?

  • Methodological Answer :

  • NMR : 1H/13C NMR identifies spirocyclic connectivity; key signals include the oxa-aza ring protons (δ 3.5–4.5 ppm) and hydroxyl proton (δ 1.5–2.5 ppm, broad).
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]+ at m/z 186.1132).
  • X-ray Crystallography : SHELX software refines crystal structures, resolving stereochemistry. For example, ORTEP-3 visualizes ring puckering and hydrogen-bonding networks .

Advanced Research Questions

Q. What computational strategies model the spirocyclic ring puckering and conformational dynamics of this compound?

  • Methodological Answer :

  • Cremer-Pople Coordinates : Define puckering amplitude (θ) and phase angle (φ) to quantify non-planar ring distortions .
  • DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to compare experimental (X-ray) and theoretical bond angles. For example, deviations >2° may indicate dynamic pseudorotation in solution .
  • MD Simulations : Simulate solvent effects (e.g., chloroform vs. water) to predict dominant conformers under varying conditions.

Q. How should researchers address discrepancies between crystallographic data and computational predictions of molecular geometry?

  • Methodological Answer :

  • Cross-Validation : Refine X-ray data using SHELXL and compare with ORTEP-generated models .
  • Torsion Angle Analysis : Use WinGX to calculate torsion angles and identify strained regions (e.g., spirojunction dihedral angles) .
  • Error Analysis : Apply Hamilton R-factors to assess data quality; discrepancies >3σ may require re-measurement or alternative crystal growth conditions .

Q. What strategies are recommended for analyzing bioactivity in spirocyclic compounds like this compound?

  • Methodological Answer :

  • Targeted Assays : Screen against enzymes (e.g., proteases) where spirocycles mimic transition states. For example, tricyclic pyrimidoindoles with similar scaffolds show antimicrobial activity .
  • SAR Studies : Modify substituents (e.g., hydroxyl group alkylation) and correlate with IC50 values. Use HPLC-MS to monitor metabolite stability .

Data Contradiction Analysis

Q. How to resolve conflicting NMR data between theoretical predictions and experimental results for spirocyclic compounds?

  • Methodological Answer :

  • Dynamic Effects : Variable-temperature NMR (VT-NMR) identifies coalescence points for interconverting conformers.
  • Solvent Screening : Compare DMSO-d6 vs. CDCl3 to assess hydrogen bonding’s impact on chemical shifts.
  • 2D NMR : Use NOESY/ROESY to confirm spatial proximity of protons in rigid spiro frameworks .

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